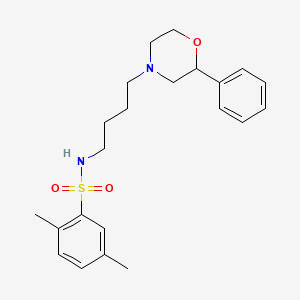

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamides, such as N-butylbenzenesulfonamide , are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They are known for their various applications in the pharmaceutical industry.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of N-butylbenzenesulfonamide has been determined using Infrared Spectroscopy, Mass Spectrometry, and Gas Chromatography .Physical And Chemical Properties Analysis

N-butylbenzenesulfonamide, a similar compound, has a molecular weight of 213.297, a boiling point of 314 °C, and a density of 1.15 g/mL at 25 °C . It’s important to note that the physical and chemical properties of “2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” may vary.Applications De Recherche Scientifique

Antibacterial and Enzyme Inhibition Properties : Compounds with structural similarities to 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide have been studied for their antibacterial and enzyme inhibition activities. For example, N-(2,3-dimethylphenyl)benzenesulfonamide derivatives demonstrated moderate to high activity against Gram-positive and Gram-negative bacterial strains, as well as inhibition of α-glucosidase enzyme, indicating potential applications in bacterial infections and metabolic disorders treatment (Abbasi et al., 2016).

Antagonistic Effects on Endothelin Receptors : Another study explored the structure-activity relationships of biphenylsulfonamides, which are similar to the given compound, as endothelin-A selective antagonists. This indicates potential applications in cardiovascular research, particularly in treating conditions like hypertension and heart failure (Murugesan et al., 1998).

Chemical Structure and Kinetic Investigations : Research on the synthesis, molecular-electronic structure, and kinetic investigation of similar sterically hindered sulfonamide compounds highlights the importance of understanding the chemical properties and reactions of these compounds, which can be useful in the development of new pharmaceuticals or chemical processes (Rublova et al., 2017).

Antimicrobial Activity and Molecular Docking Studies : Some benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. This includes testing against various bacteria and fungi, indicating potential applications in antimicrobial drug development. Molecular docking studies of these compounds provide insights into their interactions with biological targets (Ghorab et al., 2017).

Photodynamic Therapy Applications : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups for generating singlet oxygen quantum yield suggests applications in photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield is essential for the effectiveness of Type II photosensitizers used in such therapies (Pişkin et al., 2020).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While many benzenesulfonamides are known for their antibacterial properties, the specific mechanism of action for “2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” is not available in the sources I have access to .

Safety and Hazards

Propriétés

IUPAC Name |

2,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-18-10-11-19(2)22(16-18)28(25,26)23-12-6-7-13-24-14-15-27-21(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDIBTUISQMODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)

![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)